

An In-depth Technical Guide to Methyl 2-Oxobutanoate: Chemical Properties and Structure

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Compound of Interest

Compound Name: Methyl 2-oxobutanoate

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-oxobutanoate, a keto ester of significant interest in synthetic and metabolic research, serves as a versatile building block for complex organic molecules and is closely linked to amino acid metabolism. This technical guide provides a comprehensive overview of its chemical properties, structural features, and relevant experimental methodologies. Detailed protocols for its synthesis, purification, and analysis are presented, alongside a summary of its biological relevance. This document is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development.

Chemical Properties and Structure

Methyl 2-oxobutanoate is a colorless liquid with a chemical formula of $C_5H_8O_3$.^[1] It is characterized by the presence of both a ketone and a methyl ester functional group.

Structure

The structure of **methyl 2-oxobutanoate** consists of a four-carbon chain with a ketone group at the second carbon (C2) and a methyl ester at the first carbon (C1).

- Molecular Formula: $C_5H_8O_3$ ^[1]

- IUPAC Name: **Methyl 2-oxobutanoate**
- Synonyms: Methyl 2-ketobutyrate, 2-Oxobutyric acid methyl ester[2]
- SMILES: CCC(=O)C(=O)OC[3]
- InChI Key: XPIWVCAMONZQCP-UHFFFAOYSA-N[1]

Physicochemical Properties

A summary of the key physicochemical properties of **methyl 2-oxobutanoate** is presented in the table below.

Property	Value	Source(s)
Molecular Weight	116.12 g/mol	[3]
Boiling Point	146.88 °C (estimated)	[4]
Melting Point	Not available	
Density	Not available	
Flash Point	50 °C (122 °F)	[3]
Solubility	Soluble in water (2.59×10^5 mg/L at 25 °C, estimated)	[4]

Experimental Protocols

Synthesis: Fischer Esterification of 2-Oxobutanoic Acid

Methyl 2-oxobutanoate can be synthesized via the Fischer esterification of 2-oxobutanoic acid with methanol, using a strong acid catalyst such as sulfuric acid.[5][6]

Materials:

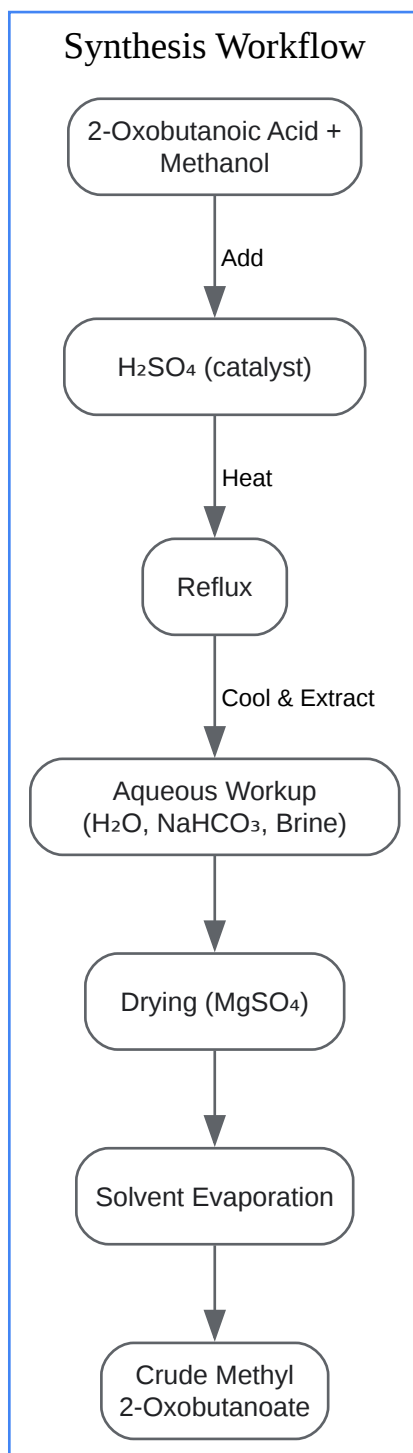
- 2-Oxobutanoic acid
- Methanol (anhydrous)

- Concentrated sulfuric acid (H_2SO_4)
- Sodium bicarbonate (NaHCO_3), saturated solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Round-bottom flask
- Reflux condenser
- Separatory funnel
- Beakers and Erlenmeyer flasks
- Rotary evaporator

Procedure:

- In a round-bottom flask, dissolve 2-oxobutanoic acid in an excess of anhydrous methanol (e.g., 5-10 molar equivalents).
- Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.5 equivalents) to the solution while stirring.
- Attach a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
- After the reaction is complete, allow the mixture to cool to room temperature.
- Remove the excess methanol using a rotary evaporator.
- Dissolve the residue in a suitable organic solvent, such as diethyl ether or ethyl acetate.
- Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain crude **methyl 2-oxobutanoate**.



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Synthesis of **Methyl 2-Oxobutanoate**.

Purification: Fractional Distillation

Crude **methyl 2-oxobutanoate** can be purified by fractional distillation to remove any remaining starting materials, byproducts, and solvent.^{[7][8]}

Materials:

- Crude **methyl 2-oxobutanoate**
- Fractional distillation apparatus (distillation flask, fractionating column, condenser, receiving flask)
- Heating mantle
- Boiling chips
- Vacuum source (optional, for vacuum distillation)

Procedure:

- Set up the fractional distillation apparatus. Ensure the fractionating column is packed with a suitable material (e.g., Raschig rings or Vigreux indentations) to increase the surface area for vapor-liquid equilibrium.
- Add the crude **methyl 2-oxobutanoate** and a few boiling chips to the distillation flask.
- Heat the flask gently using a heating mantle.
- Monitor the temperature at the top of the fractionating column.
- Collect the fraction that distills at the boiling point of **methyl 2-oxobutanoate** (approximately 147 °C at atmospheric pressure).
- For higher purity, a multi-stage fractional distillation can be employed.^[8]

Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

The purity and identity of **methyl 2-oxobutanoate** can be confirmed using Gas Chromatography-Mass Spectrometry (GC-MS).

Instrumentation:

- Gas chromatograph coupled to a mass spectrometer.
- Capillary column (e.g., DB-5ms or equivalent).

GC Conditions (suggested):

- Injector Temperature: 250 °C
- Oven Program: Start at 60 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Injection Mode: Split or splitless.

MS Conditions (suggested):

- Ion Source: Electron Ionization (EI) at 70 eV.
- Scan Range: m/z 40-200.

The resulting mass spectrum should show a molecular ion peak corresponding to the molecular weight of **methyl 2-oxobutanoate** (116.12 g/mol) and a fragmentation pattern characteristic of its structure.

Biological Relevance and Signaling Pathways

While there is limited direct evidence of **methyl 2-oxobutanoate**'s involvement in signaling pathways, its biological significance is primarily understood through its hydrolysis product, 2-oxobutanoate (also known as alpha-ketobutyrate). 2-Oxobutanoate is a key metabolic

intermediate in the degradation of several amino acids, most notably threonine and methionine.
[9][10][11]

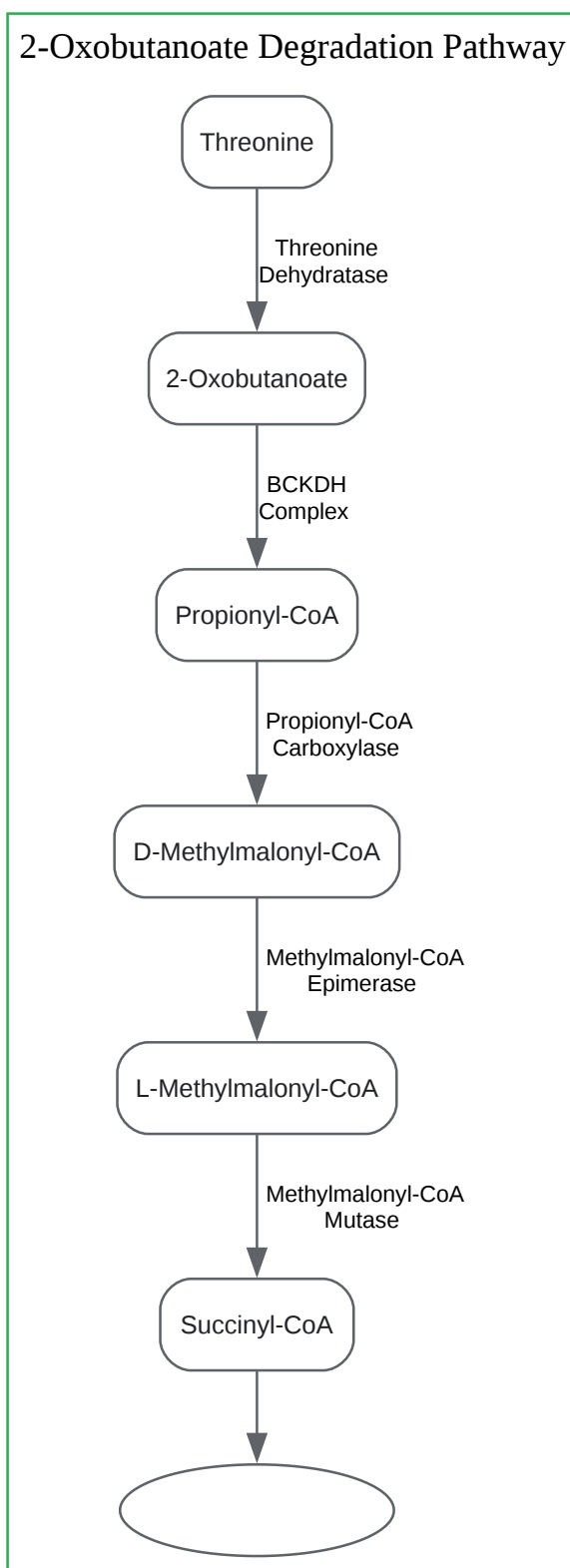
Threonine and 2-Oxobutanoate Degradation Pathway

2-Oxobutanoate is a central molecule in the catabolism of threonine. The degradation of 2-oxobutanoate occurs in the mitochondria and involves a series of enzymatic reactions that ultimately lead to the production of succinyl-CoA, an intermediate in the citric acid cycle.[9][12]

The key steps in this pathway are:

- **Oxidative Decarboxylation:** 2-oxobutanoate is converted to propionyl-CoA by the branched-chain alpha-keto acid dehydrogenase complex.[9][12]
- **Carboxylation:** Propionyl-CoA is carboxylated to form D-methylmalonyl-CoA by propionyl-CoA carboxylase.[12]
- **Epimerization:** D-methylmalonyl-CoA is converted to L-methylmalonyl-CoA by methylmalonyl-CoA epimerase.
- **Isomerization:** L-methylmalonyl-CoA is rearranged to succinyl-CoA by methylmalonyl-CoA mutase.[12]

2-Oxobutanoate Degradation Pathway



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Metabolic pathway of 2-oxobutanoate.

This metabolic pathway highlights the role of 2-oxobutanoate in cellular energy production and its connection to amino acid catabolism. The biological activity of **methyl 2-oxobutanoate** in cellular systems is likely preceded by its hydrolysis to 2-oxobutanoate.

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